(3-Amino-6-(trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(3-Amino-6-(trifluoromethyl)pyridin-2-yl)methanol: is a chemical compound characterized by its trifluoromethyl group and amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Halogenation and Amination: Starting with 2-methylpyridine, halogenation at the 6-position followed by amination can yield the desired compound.
Trifluoromethylation: Trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide can introduce the trifluoromethyl group.
Reduction: Reduction of the corresponding nitro compound can lead to the formation of the amino group.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Amino-6-(trifluoromethyl)pyridin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst.
Substitution: Using nucleophiles like sodium cyanide or ammonia under specific conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Cyanide or amine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in drug development, particularly in targeting specific diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Amino-6-(trifluoromethyl)pyridin-2-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the amino group facilitates interactions with biological macromolecules.
Comparison with Similar Compounds
(3-Amino-6-(trifluoromethyl)pyridin-2-yl)methanol: can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridine-3-methanol: Similar structure but lacking the amino group.
3-Amino-6-methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness: The presence of both the trifluoromethyl and amino groups in This compound makes it unique, providing distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-amino-6-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-2-1-4(11)5(3-13)12-6/h1-2,13H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZHVYZYAYYZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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